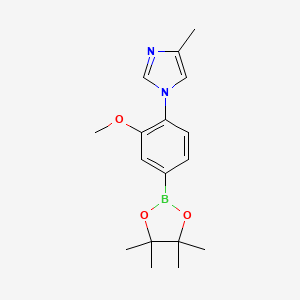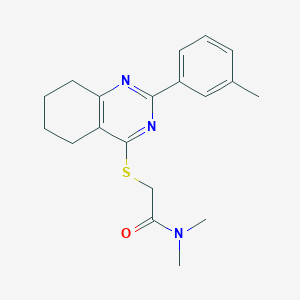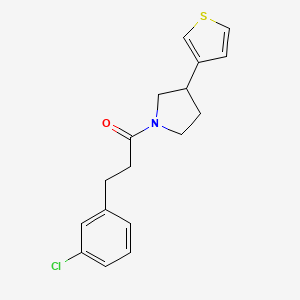
3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one, also known as 3'-chloro-α-PVP or 3-Cl-PVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a psychoactive substance that has become increasingly popular in the research community due to its potential applications in various scientific fields.
Applications De Recherche Scientifique
Spectroscopic Characterization and Structural Analysis
Studies on related compounds have highlighted the importance of spectroscopic techniques in identifying and characterizing chemical structures. For example, the identification and derivatization of selected cathinones, including compounds with structural similarities to 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one, have been extensively examined through GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction methods. These techniques provide crucial insights into the molecular structure, including diagnostic signals from methyl, N-methyl, and carbonyl groups (Nycz, Paździorek, Małecki, & Szala, 2016).
Crystal Structure Elucidation
The crystal structure of molecules closely related to 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one has been determined, providing insights into their geometric and electronic properties. For instance, crystal structure analyses of compounds with chlorophenyl and thiophene rings have revealed their planarity and the conformations of the pyrrolidine rings, which are crucial for understanding their chemical behavior and potential reactivity (Ray, Roy, Chinnakali, Razak, & Fun, 1997; Sivakumar, Fun, Ray, Roy, & Nigam, 1995).
Electrophile and Nucleophile Synthesis Applications
The synthesis of compounds using alpha-nitro ketone intermediates, which include structures related to 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one, demonstrates the versatility of these molecules as both electrophiles and nucleophiles. This adaptability facilitates the creation of a diverse range of compounds, including 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, which serve as probes for Drosophila nicotinic receptor interactions (Zhang, Tomizawa, & Casida, 2004).
Molecular Docking and Antimicrobial Activity
The conjugated experimental and theoretical vibrational study of molecules structurally related to 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one highlights their potential in antimicrobial applications. DFT analysis, molecular docking, and the assessment of antimicrobial activity have provided a foundation for understanding the interaction mechanisms and the stability of these compounds, underscoring their potential in pharmaceutical applications (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Electrochemical and Polymer Applications
Research on thiophene derivatives, including those related to 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one, has explored their electrochemical polymerization and the resulting polymer's properties. These studies contribute to the development of materials with specific electronic, optical, and mechanical properties, suitable for a variety of applications from electronics to materials science (Visy, Lukkari, & Kankare, 1994).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-16-3-1-2-13(10-16)4-5-17(20)19-8-6-14(11-19)15-7-9-21-12-15/h1-3,7,9-10,12,14H,4-6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMTVGNNOMEMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2993984.png)
![2-[4-(2-phenoxyethoxy)phenyl]acetic Acid](/img/structure/B2993986.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-N-({[(4-nitrobenzyl)oxy]amino}methylene)-1-hydrazinecarboxamide](/img/structure/B2993987.png)
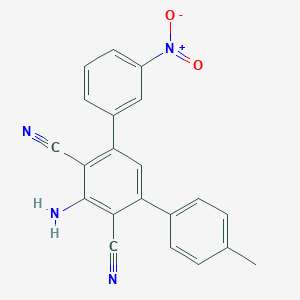
![(2S,6S)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2993993.png)
![(3Ar,6aR)-N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B2993995.png)
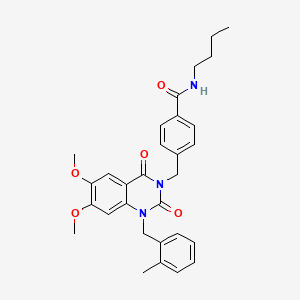
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2993998.png)
![2-Amino-N-(4-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2993999.png)
![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2994000.png)
![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2994002.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2994004.png)
